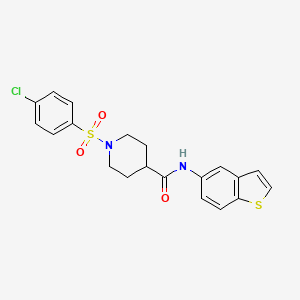
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a phenylpiperazine moiety, which is often found in compounds with potential biological activity . The hydroxypropyl group attached to the purine ring could potentially make this compound more soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, a phenylpiperazine moiety, and a hydroxypropyl group. The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The piperazine moiety in MFCD07197152 has been widely employed in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to investigate its potential as a scaffold for developing novel pharmaceutical agents. The compound’s structural features make it an interesting candidate for drug design and optimization.
Anti-Inflammatory and Analgesic Properties
Given the importance of inflammation control and pain relief, understanding the effects of MFCD07197152 on prostanoid biosynthesis could be valuable . Investigating its potential as an anti-inflammatory or analgesic agent may lead to the development of new therapeutic options.
Antimicrobial Activity
Piperazine derivatives, including MFCD07197152, have shown antimicrobial properties . Researchers explore their effectiveness against bacterial, fungal, and parasitic infections. Investigating the compound’s mechanism of action and optimizing its structure could contribute to the development of new antimicrobial agents.
Antiviral Applications
The piperazine scaffold has attracted attention from organic and medicinal chemists due to its antiviral potential . Researchers study its activity against various viruses, aiming to identify compounds that inhibit viral replication or entry. Investigating MFCD07197152’s antiviral properties may yield promising results.
Antitumor Research
Piperazines are known for their antitumor properties . Researchers explore their effects on cancer cell growth, apoptosis, and metastasis. Investigating MFCD07197152’s potential as an antitumor agent could contribute to cancer therapy advancements.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-13(26)12-25-15-16(22(2)19(28)21-17(15)27)20-18(25)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13,26H,8-12H2,1-2H3,(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFSIZNPCYRTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485195.png)
![1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485198.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485209.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485212.png)
![3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485215.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide](/img/structure/B6485243.png)
![3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485251.png)
![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485252.png)
![10-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6485269.png)
![3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485292.png)
![ethyl 4-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6485297.png)
![1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6485306.png)